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Lutetium oxalate tetrahydrate

Cat. No.: B15093353
M. Wt: 692.10 g/mol
InChI Key: LZVSGNONOZJYPG-UHFFFAOYSA-N
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Description

Overview of Lanthanide Oxalates and Their Significance in Advanced Materials Research

Lanthanide oxalates are a class of coordination polymers that have garnered significant attention in advanced materials research due to their utility as precursors for the synthesis of lanthanide oxides. americanelements.com These oxides are crucial components in a variety of high-technology applications, including phosphors, lasers, and catalysts. americanelements.comattelements.com The low solubility of lanthanide oxalates in water makes them readily preparable through precipitation methods, offering a cost-effective and convenient route to high-purity lanthanide materials. nih.govnih.gov

The general formula for lanthanide oxalates is Ln₂(C₂O₄)₃·nH₂O, where the number of water molecules (n) can vary. nih.govnih.gov Research has revealed that these compounds often exhibit a layered, honeycomb-like structure with water molecules situated in cavities within the crystal lattice. nih.govacs.org This structural arrangement has led to recent investigations into their potential for exfoliation into 2D nanosheets, opening up new avenues for their application in thin films and other nanostructured materials. nih.govacs.org The thermal decomposition of lanthanide oxalates is a critical process, as it leads to the formation of the corresponding lanthanide oxides, the properties of which are influenced by the nature of the oxalate (B1200264) precursor. netsu.orgresearchgate.net

Distinctive Position of Lutetium Oxalate Tetrahydrate within the Heavy Lanthanide Series

Lutetium, as the final element in the lanthanide series, exhibits the smallest ionic radius due to the lanthanide contraction. farmaciajournal.com This characteristic significantly influences the properties of its compounds, including its oxalate hydrates. While lighter lanthanides typically form decahydrate (B1171855) oxalates (with 10 water molecules), the heavier lanthanides, from erbium to lutetium, characteristically form hexahydrates (with 6 water molecules). nih.govacs.org These heavy lanthanide oxalates, including lutetium oxalate hexahydrate, crystallize in a triclinic P-1 space group, in contrast to the monoclinic P2₁/c structure of the lighter lanthanide oxalates. nih.govacs.org

The specific mention of this compound (with 4 water molecules) in some chemical databases (CAS 26677-69-0) suggests the existence of a hydrate (B1144303) with a lower water content than the more commonly reported hexahydrate. ereztech.com The formation of different hydrates can be influenced by synthesis and drying conditions. nih.gov The smaller ionic size of lutetium leads to a more compact crystal structure and influences the thermal decomposition behavior. The precipitation kinetics of lanthanide oxalates also show a trend related to their position in the series, with heavier lanthanides like lutetium exhibiting slower precipitation rates. nih.govacs.org

Table 1: Structural Comparison of Heavy Lanthanide Oxalate Hydrates

LanthanideCommon Hydrate FormCrystal SystemSpace Group
Erbium (Er)HexahydrateTriclinicP-1
Thulium (Tm)HexahydrateTriclinicP-1
Ytterbium (Yb)HexahydrateTriclinicP-1
Lutetium (Lu)HexahydrateTriclinicP-1
Data sourced from recent crystallographic studies of the complete lanthanide oxalate series. nih.govacs.org

Evolution of Research Perspectives on Lutetium Oxalate Hydrates

The study of lanthanide oxalates has a long history, dating back over a century. nih.gov Early research was often marked by uncertainty and conflicting reports regarding the precise water content of these hydrates. nih.gov For instance, initial studies reported varying numbers of water molecules for the same lanthanide oxalate, with values ranging from 2 to 18 depending on the experimental conditions. nih.gov

More recent research, employing advanced analytical techniques such as single-crystal X-ray diffraction and thermogravimetric analysis (TGA), has brought greater clarity to the structures of lanthanide oxalate hydrates. nih.govnih.govacs.org A significant development has been the systematic characterization of the entire lanthanide oxalate series, which has established the trend of decahydrates for lighter lanthanides and hexahydrates for the heavier ones, including lutetium. nih.govacs.org

Furthermore, the focus of research has expanded beyond the fundamental characterization of these compounds. Contemporary studies are exploring novel synthesis methods, such as homogeneous precipitation, to control crystal size and morphology. nih.govcvut.cz A paradigm shift in the perception of these materials came with the discovery that lanthanide oxalates can be exfoliated into 2D nanosheets, a property not previously described for this class of compounds. nih.govacs.org This has opened up new research frontiers for lutetium oxalate and its counterparts in the development of advanced functional materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Lu2O16 B15093353 Lutetium oxalate tetrahydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14Lu2O16

Molecular Weight

692.10 g/mol

IUPAC Name

lutetium;oxalic acid;tetrahydrate

InChI

InChI=1S/3C2H2O4.2Lu.4H2O/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);;;4*1H2

InChI Key

LZVSGNONOZJYPG-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.[Lu].[Lu]

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Lutetium Oxalate Tetrahydrate

Solution-Based Precipitation Techniques

Solution-based precipitation is the cornerstone for the preparation of lutetium oxalate (B1200264) tetrahydrate. These methods involve the reaction of a soluble lutetium salt with an oxalate source in an aqueous medium to induce the formation of the insoluble oxalate compound.

Controlled Oxalate Precipitation Methods

Controlled oxalate precipitation methods are widely employed for the recovery of rare earth elements from solutions. google.com These techniques focus on manipulating reaction conditions to optimize the yield and purity of the resulting lutetium oxalate precipitate.

The conventional method for synthesizing lutetium oxalate involves the direct addition of oxalic acid or an oxalate salt, such as ammonium (B1175870) oxalate, to an acidic solution containing lutetium ions. wikipedia.org This process is a standard procedure in rare earth element processing. Typically, minerals containing rare earths are first dissolved in strong acids like hot concentrated sulfuric acid to create water-soluble sulfates. wikipedia.org Following the removal of other elements, the rare earth elements in the solution are precipitated as insoluble oxalates. wikipedia.org

The reaction is generally carried out in an acidic medium, as the pH of the solution is a critical factor influencing the precipitation process. google.com The optimal pH for lutetium oxalate precipitation has been identified to be approximately 3-4. tennessee.edu After the addition of the oxalate source, the lutetium oxalate precipitates out of the solution. This precipitate can then be separated, washed, and dried. google.com The resulting lutetium oxalate can be further processed, often by heating (annealing), to convert it into lutetium oxide. wikipedia.org

Table 1: Factors Influencing Traditional Oxalate Precipitation of Rare Earth Elements

ParameterEffect on PrecipitationReference
pH Recovery of rare earth elements generally increases with a higher pH (from 0.5 to 2.1). google.com
Temperature Elevated temperatures (e.g., 70°C-80°C) are recommended for producing well-formed crystals that are easier to filter. google.com
Oxalic Acid Concentration Increasing the concentration of oxalic acid can enhance the precipitation yield. researchgate.net

To enhance the efficiency and cost-effectiveness of lutetium oxalate precipitation, improved methods have been developed. One significant improvement involves the inclusion of an aliphatic alcohol, such as methanol (B129727) or ethanol (B145695), in the oxalic acid solution before it is added to the rare-earth-containing solution. google.com This modification has been shown to significantly increase the yield of the rare-earth metal oxalate while reducing the amount of the oxalate compound required. google.com For instance, in one process, an oxalic acid-ethanol solution is heated to approximately 80°C and then slowly stirred into a preheated rare-earth metal acid solution to precipitate the oxalate. google.com

Another advanced strategy is the direct oxalate stripping method, which combines the stripping and precipitation steps to recover lutetium from an organic extractant phase. tennessee.edu This approach aims to eliminate the intermediate steps of acid addition and base neutralization, thereby reducing chemical waste and potential environmental hazards. tennessee.edu Research has indicated that a solution of 2M acetic acid saturated with oxalic acid can achieve a lutetium recovery rate of 90% or better when used to strip lutetium directly from the organic agent. tennessee.edu

Table 2: Comparison of Lutetium Recovery Methods

MethodReagentsKey AdvantageRecovery RateReference
Improved Alcohol Precipitation Oxalic acid, aliphatic alcohol (e.g., ethanol)Increased yield, reduced oxalate consumptionNot specified google.com
Direct Oxalate Stripping 2M Acetic acid, oxalic acidReduced waste, streamlined process≥ 90% tennessee.edu

Homogeneous Precipitation through Hydrolysis Reactions

Homogeneous precipitation is an alternative technique that generates the precipitating agent in situ through a slow chemical reaction. nih.gov This gradual formation of the precipitant avoids high levels of supersaturation, allowing for the growth of larger and more uniform crystals compared to direct precipitation methods. acs.org

A notable method for the homogeneous precipitation of lanthanide oxalates, including lutetium, is through the thermal decomposition of oxamic acid. nih.govnih.gov In this process, an aqueous solution containing the lutetium salt and oxamic acid is heated, typically to temperatures between 90°C and 100°C. nih.gov The heat facilitates the hydrolysis of oxamic acid, which slowly releases oxalic acid into the solution. nih.gov This gradual release of the oxalate precipitant allows for controlled crystal growth. nih.gov

The kinetics of this precipitation process have been studied for several lanthanides and are found to follow pseudo-first-order kinetics. nih.gov The rate of precipitation is influenced by temperature, with slower rates observed at lower temperatures. For example, the precipitation of cerium(III) oxalate is approximately 2.15 times slower at 90°C compared to 100°C. nih.gov It has also been observed that the precipitation rate is naturally slower for heavier lanthanides like lutetium. nih.gov This method has successfully produced well-developed microcrystals of various lanthanide oxalates. nih.gov

The primary advantage of homogeneous precipitation via oxamic acid hydrolysis is the superior control it offers over the size and morphology of the resulting crystals. nih.gov Because the precipitating agent is generated slowly throughout the solution, the formation of crystallization nuclei is minimized, and crystal growth occurs at a much slower rate. researchgate.net This leads to the formation of well-developed, larger, and more uniform microcrystals. nih.gov

Research has demonstrated that by adjusting parameters such as temperature and the initial concentration of the metal ion, the crystal size can be further manipulated. nih.gov For instance, slowing down the precipitation by reducing the temperature from 100°C to 90°C can promote the growth of even larger crystals. nih.gov Similarly, using a more diluted initial solution of the metal ion can lead to smaller crystals with a more uniform size distribution. acs.orgresearchgate.net This level of control is difficult to achieve with traditional heterogeneous precipitation, where the rapid addition of the precipitant often results in a large number of small, less-defined crystals. nih.gov

Ammonia (B1221849) Precipitation and Oxalic Acid Conversion Routes

A common and effective strategy for synthesizing lutetium oxalate tetrahydrate involves a two-step process: the initial precipitation of a lutetium precursor with ammonia, followed by conversion to the desired oxalate. This indirect method allows for purification at the intermediate stage.

The process typically begins with a solution containing lutetium ions, often from dissolved lutetium salts like lutetium chloride or nitrate (B79036). Aqueous ammonia (ammonium hydroxide) is added to this solution. This raises the pH, causing the precipitation of lutetium hydroxide (B78521), a gelatinous solid. The use of ammonium hydroxide is often favored in industrial processes. google.com

Once the lutetium hydroxide precipitate is formed, it is separated from the solution via filtration and thoroughly washed with deionized water to remove any soluble impurities and excess ammonia. The washed hydroxide is then reacted with a stoichiometric amount of oxalic acid solution. This acid-base reaction converts the insoluble hydroxide into the highly insoluble lutetium oxalate, which precipitates out of the solution as a crystalline solid. The resulting lutetium oxalate is then washed and dried under controlled conditions to yield this compound. This method is analogous to syntheses used for other lanthanide compounds where a hydroxide intermediate is first formed and then converted. researchgate.net

Direct Extraction Approaches for Lutetium Oxalate Formation

Direct extraction, or precipitation stripping, offers a more streamlined route to lutetium oxalate by combining the stripping and precipitation steps. nih.gov This technique is particularly relevant in hydrometallurgical circuits where lutetium has been selectively extracted into an organic phase using an extractant like di-(2-ethylhexyl) phosphoric acid (D2EHPA). nih.gov

In this approach, the lutetium-loaded organic phase is mixed directly with an acidic solution of a precipitating agent, most commonly oxalic acid. nih.gov The hydrogen ions from the stripping solution displace the lutetium ions from the organic extractant, transferring them to the aqueous phase where they immediately react with the oxalate anions to form an insoluble precipitate. nih.gov

Research has shown that a combination of acids can be highly effective. For instance, one of the most successful methods for the direct oxalate stripping of lutetium involves using a 2M acetic acid solution that is saturated with oxalic acid. This specific combination has been reported to achieve lutetium recovery rates of 90% or better. tennessee.edu The hydrogen ion is considered the primary driving force in the stripping process, rather than the oxalate ion itself. tennessee.edu The resulting lutetium oxalate precipitate can then be filtered, washed, and dried. This direct method can reduce the number of process steps and minimize the use of strong acids and bases typically required in separate stripping and precipitation operations. tennessee.edu

Influence of Reaction Parameters on Product Characteristics

The physical and chemical properties of the final this compound product are highly dependent on the conditions of the precipitation reaction. Key parameters that must be carefully controlled include temperature, pH, reagent concentration, and agitation.

Temperature: The reaction temperature influences both the solubility of the product and its crystal characteristics. Elevated temperatures, often between 70°C and 80°C, are recommended for producing well-defined, strong crystals that are easier to filter. google.com However, some studies on rare earth element (REE) oxalates have shown that REE recovery can decrease with an increase in temperature, suggesting the precipitation reaction is exothermic. researchgate.netosti.gov For instance, better precipitation efficiencies were noted at 60°C compared to 20°C in one study, while another observed higher REE recovery at 25°C than at temperatures between 75°C and 100°C. google.comresearchgate.net

pH: The pH of the solution is a critical factor. The concentration of the precipitating oxalate anion (C₂O₄²⁻) is directly influenced by the pH; a higher pH promotes the dissociation of oxalic acid, increasing the availability of oxalate ions. google.comresearchgate.net Studies have shown that increasing the solution pH from acidic conditions (e.g., pH 0.5) towards a mildly acidic range (e.g., pH 2.1-2.5) can dramatically improve the precipitation efficiency of REEs. google.comresearchgate.net For lutetium specifically, a pH of approximately 3-4 has been identified as optimal for precipitation from an aqueous solution. tennessee.edu However, if the pH is too high, there is a risk of co-precipitating contaminant metal hydroxides, which would reduce the purity of the final product. osti.gov

Reagent Concentration: The concentration of both the lutetium ions and the oxalic acid precipitant affects the reaction kinetics and product morphology. Using the correct stoichiometric amount of oxalic acid is crucial for achieving high recovery without introducing impurities. researchgate.net An excess dosage can lead to the co-precipitation of other metal oxalates that may be present in the solution. researchgate.net Higher concentrations of the precipitant have been shown to improve the homogeneity of the resulting particles.

The following interactive tables summarize the impact of various parameters on the synthesis of rare earth oxalates.

Table 1: Parameters for Direct Oxalate Stripping of Lutetium

This table outlines the experimental conditions and outcomes for the direct precipitation of lutetium and other rare earth elements (REEs) from an organic phase using oxalic acid.

ParameterValue/RangeObservationSource
Stripping Reagent 2M Acetic Acid + Saturated Oxalic AcidConsistently yielded >90% lutetium recovery. tennessee.edu
Organic Extractant D2EHPAEffective for loading REEs prior to precipitation stripping. nih.gov
Oxalic Acid Conc. 0.25 M - 0.75 MHigher concentration generally increases recovery. nih.gov
Stirring Rate 150 - 350 rpmAffects the mixing efficiency between phases. nih.gov
Stripping Time 15 - 45 minLonger times can increase the extent of recovery. nih.gov

Table 2: Effect of Operational Parameters on Oxalate Precipitate Characteristics

This table summarizes how key operational parameters influence the final properties of the precipitated rare earth oxalate product.

ParameterEffectDetailsSource
Temperature Influences crystallinity and recoveryElevated temperatures (e.g., 60-80°C) can produce larger, more easily filterable crystals. However, recovery may decrease at very high temperatures. google.comresearchgate.net
pH Affects precipitation efficiencyREE recovery increases significantly as pH is raised from ~0.5 to ~2.5. Optimal pH for lutetium is around 3-4. tennessee.eduresearchgate.net
Precipitant Conc. Impacts purity and homogeneityStoichiometric amounts are crucial to avoid co-precipitation of impurities. Higher concentrations can improve particle homogeneity. researchgate.net

Structural Elucidation and Crystallographic Investigations of Lutetium Oxalate Tetrahydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. researchgate.netereztech.com This method has been instrumental in determining the crystal structure of lutetium oxalate (B1200264) hydrate (B1144303).

Determination of Crystal System and Space Group (e.g., Triclinic P-1 Structure)

Through single-crystal X-ray diffraction analysis, it has been established that lutetium oxalate hexahydrate crystallizes in the triclinic crystal system with the space group P-1. acs.orgresearchgate.net This space group is centrosymmetric and is characterized by the lowest degree of symmetry among the 230 space groups. The structural determination for the entire lanthanide oxalate series, from lanthanum to lutetium, has shown a clear trend where the heavier lanthanides, specifically from erbium (Er) to lutetium (Lu), adopt this triclinic P-1 structure. acs.org Lighter lanthanides, in contrast, form decahydrates and crystallize in the monoclinic P2₁/c space group. acs.orgnih.gov

Unit Cell Parameters and Lattice Relationships

The unit cell is the fundamental repeating unit of a crystal lattice. For lutetium oxalate hexahydrate, the precise dimensions of this unit cell have been determined. A study reporting the crystal structures of the full lanthanide oxalate series deposited the crystallographic data, including the unit cell parameters for the lutetium analogue, in the Cambridge Crystallographic Data Centre (CCDC). acs.org While the specific values from that deposition are not provided here, a consistent trend of decreasing unit cell volume is observed with the increasing atomic number of the lanthanide, a phenomenon known as lanthanide contraction. nih.gov

Table 1: Crystallographic Data for Lutetium Oxalate Hexahydrate

ParameterValue
Chemical FormulaLu₂(C₂O₄)₃·6H₂O
Crystal SystemTriclinic
Space GroupP-1

Coordination Environment of the Lutetium(III) Ion

The coordination environment describes the arrangement of ligands directly bonded to the central metal ion. In lutetium oxalate hexahydrate, the lutetium(III) ion is surrounded by oxygen atoms from both oxalate anions and water molecules.

Ligand Coordination Modes: Oxalate Anion and Water Molecules

The oxalate anion (C₂O₄²⁻) is a versatile ligand that can adopt various coordination modes. wikipedia.org In the structure of lutetium oxalate hexahydrate, the oxalate ligands act as bridging and chelating moieties. Each Lu(III) ion is directly coordinated to six oxygen atoms from three different oxalate anions and two oxygen atoms from two water molecules. acs.orgnih.gov This results in a stable coordination sphere around the metal center. The remaining four water molecules per formula unit are located within the crystal lattice but are not directly bonded to the lutetium ion; these are referred to as water of hydration. nih.gov

Description of Coordination Polyhedra (e.g., Distorted Tricapped Trigonal Prisms)

The geometric arrangement of the coordinating oxygen atoms around the Lu(III) ion defines its coordination polyhedron. For the heavy lanthanide oxalates, including lutetium, the coordination number of the metal ion is 8. acs.orgnih.gov The resulting coordination polyhedron is best described as a 4,4'-bicapped trigonal prism. acs.orgnih.gov This geometry is a common arrangement for lanthanide ions with a coordination number of eight.

Supramolecular Architecture and Extended Network Formation

The individual coordination polyhedra of lutetium oxalate hexahydrate are interconnected to form a higher-order, extended structure. This supramolecular assembly is a key feature of the compound's solid-state chemistry.

The Lu(III) centers, bridged by the multidentate oxalate ligands, form coordination polymers. nih.gov These polymers assemble into two-dimensional (2D) networks with a distinctive honeycomb-like topology. acs.orgnih.gov These 2D layers are the primary structural motif of the compound. The layers are then stacked upon one another and are held together by an extensive network of hydrogen bonds involving the coordinated and lattice water molecules, as well as the oxygen atoms of the oxalate ligands. acs.orgnih.gov This layered, honeycomb structure is a characteristic feature of the entire lanthanide oxalate series. acs.org

Characterization of Layered Honeycomb Structures

A defining feature of lutetium oxalate hexahydrate is its two-dimensional (2D) layered structure. nih.govnih.gov These layers are formed by the coordination of lutetium ions with oxalate anions, creating a polymeric network. The arrangement of these coordinated units results in a distinctive honeycomb-like pattern, with hexagonal cavities within each layer. nih.govnih.gov This open-framework structure is a common motif among lanthanide oxalates. nih.gov

The layers are not covalently bonded to one another; instead, they are stacked and held together by weaker intermolecular forces, which allows for potential applications such as delamination to form nanosheets. nih.govresearchgate.net The precise dimensions of the honeycomb cavities are a subject of detailed crystallographic analysis. nih.govacs.org

Analysis of Intermolecular Interactions, Particularly Hydrogen Bonding

Hydrogen bonds are the primary forces responsible for the cohesion between the honeycomb layers in lutetium oxalate hexahydrate. nih.govnih.gov These interactions involve the water molecules present in the crystal lattice, which act as bridges between adjacent layers. The oxygen atoms of the oxalate groups and the water molecules themselves serve as hydrogen bond acceptors, while the hydrogen atoms of the water molecules act as donors. nih.govmdpi.com

Hydration States and Their Structural Implications

The water content in lanthanide oxalates is not uniform across the series and significantly influences their crystal structure.

Variability in Water Content and its Impact on Crystal Structure

Across the lanthanide series, the number of water molecules in the oxalate hydrate structure varies. Lighter lanthanides, from Lanthanum to Holmium, typically form decahydrates (10 water molecules). nih.govacs.org In contrast, the heavier lanthanides, from Erbium to Lutetium, form hexahydrates (6 water molecules). nih.govacs.org This variation is a direct consequence of the lanthanide contraction, where the decreasing ionic radius of the heavier lanthanides leads to a change in the coordination environment and the packing of the crystal lattice, accommodating fewer water molecules. wikipedia.org The general chemical formula for these compounds is often represented as Lu₂(C₂O₄)₃·xH₂O, acknowledging the potential for variable water content. attelements.comamericanelements.com

Distinction between Coordinated and Lattice Water Molecules

The water molecules within the lutetium oxalate hexahydrate crystal structure can be categorized into two types: coordinated water and lattice water. nih.govresearchgate.net Coordinated water molecules are directly bonded to the lutetium ions, participating in their primary coordination sphere. The remaining water molecules are not directly bonded to the metal center but are instead held within the cavities of the honeycomb layers by hydrogen bonds. nih.govnih.gov These are referred to as lattice or interstitial water molecules.

This distinction is crucial as the two types of water molecules have different bonding energies and can be removed at different temperatures, which has implications for the thermal decomposition of the compound.

In-Situ Crystallographic Studies of Phase Transitions

To date, there is a notable lack of published in-situ crystallographic studies specifically investigating the phase transitions of lutetium oxalate tetrahydrate or its other hydrated forms. Such studies, which involve monitoring the crystal structure as a function of temperature or pressure, would be invaluable for understanding the mechanisms of dehydration and any associated structural transformations. Research on other oxalate systems, such as calcium oxalate, has demonstrated the utility of these techniques in revealing the transformation between different hydrate phases. nih.govnih.govrsc.org Future research in this area for lutetium oxalate would provide deeper insights into its thermal stability and the dynamics of its crystal lattice.

Thermal Stability and Decomposition Mechanisms of Lutetium Oxalate Tetrahydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful analytical techniques used in tandem to study the thermal behavior of materials. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal events, allowing for the identification of endothermic and exothermic processes. The thermal decomposition of lutetium oxalate (B1200264), like other rare earth oxalates, follows a distinct pattern of dehydration followed by the decomposition of the anhydrous oxalate. researchgate.net

Identification of Dehydration Stages and Associated Enthalpy Changes

The initial stage in the heating of lutetium oxalate tetrahydrate involves the removal of its water of hydration. This dehydration process typically occurs in sequential steps, corresponding to the loss of the four water molecules. Each dehydration step is associated with a distinct mass loss observable on the TGA curve and an endothermic peak in the DSC curve, representing the energy required to break the bonds holding the water molecules within the crystal structure.

Table 1: Postulated Dehydration Stages of this compound

Decomposition Step Reaction Expected Thermal Event
Stage I Lu₂(C₂O₄)₃·4H₂O → Lu₂(C₂O₄)₃·xH₂O + (4-x)H₂O Mass loss (TGA), Endothermic peak (DSC)

Characterization of Carbonate and Oxide Formation Pathways

Following complete dehydration, the anhydrous lutetium oxalate decomposes at higher temperatures. This decomposition is not a single-step process but proceeds through the formation of an intermediate, typically a lutetium oxycarbonate (Lu₂O₂CO₃). researchgate.netresearchgate.net The decomposition of the oxalate releases carbon monoxide and carbon dioxide, leading to the formation of this oxycarbonate intermediate.

This intermediate is unstable at higher temperatures and subsequently decomposes to form the final product, cubic lutetium(III) oxide (Lu₂O₃). researchgate.net This final decomposition step involves the release of carbon dioxide.

Dehydration: Lu₂(C₂O₄)₃·4H₂O → Lu₂(C₂O₄)₃ + 4H₂O

Oxalate Decomposition: Lu₂(C₂O₄)₃ → Lu₂O₂CO₃ + 2CO + 2CO₂

Oxycarbonate Decomposition: Lu₂O₂CO₃ → Lu₂O₃ + CO₂

Determination of Decomposition Temperatures and Rates

The specific temperatures for these decomposition stages are crucial for industrial applications. Studies on related lutetium oxalate precursors provide a strong basis for estimating these temperatures. The thermal decomposition of an ammonium (B1175870) lutetium oxalate complex, Lu(NH₄)(C₂O₄)₂·H₂O, shows the formation of Lu₂O₂CO₃ at a peak temperature of 400°C and its subsequent decomposition to Lu₂O₃ at a peak temperature of 630°C, with the final oxide being formed by 680°C. researchgate.netresearchgate.netdoaj.org

Crucially, the same research indicates that lutetium oxalate prepared by traditional methods, such as the tetrahydrate, decomposes at a temperature nearly 200°C higher. researchgate.netdoaj.org This suggests that the final conversion of the intermediate oxycarbonate to lutetium oxide for Lu₂(C₂O₄)₃·4H₂O occurs at approximately 830-880°C.

Table 2: Estimated Decomposition Temperatures for this compound

Stage Intermediate/Product Peak Temperature (DSC) Temperature Range (°C)
Oxycarbonate Formation Lu₂O₂CO₃ ~400-500°C (estimated) ~350-600°C

In-Situ High-Temperature X-ray Diffraction (HT-XRD)

In-situ HT-XRD is an essential technique for observing real-time changes in the crystal structure of a material as it is heated. This method provides direct evidence for the phase transformations that occur during the thermal decomposition of this compound.

Monitoring Dynamic Crystal Structure Changes during Heating

By collecting XRD patterns at various temperatures during the heating process, HT-XRD can track the transformation of the initial crystalline hydrate (B1144303) into different phases. For the related compound Lu(NH₄)(C₂O₄)₂·H₂O, in-situ XRD measurements have identified the stable crystalline phases at different temperature ranges. researchgate.netdoaj.org The initial crystalline structure of the precursor is observed at room temperature up to around 220°C. As the temperature increases, the diffraction peaks corresponding to the precursor disappear and new peaks emerge, corresponding to the formation of the crystalline lutetium oxycarbonate (Lu₂O₂CO₃) intermediate, which is stable in a range from approximately 400°C to 680°C. researchgate.netdoaj.org Above this range, the peaks of the oxycarbonate are replaced by those of the final cubic phase Lu₂O₃. researchgate.netdoaj.org A similar progression of crystalline phases is expected for this compound, albeit at shifted temperature ranges.

Tracking Crystalline-Amorphous-Crystalline Phase Transformations

A key insight from in-situ HT-XRD studies of similar oxalate precursors is the occurrence of amorphous phases during decomposition. researchgate.net It has been observed that upon complete dehydration and the onset of oxalate decomposition (around 350°C for the ammonium lutetium oxalate precursor), the material can transform into an amorphous phase. researchgate.net This loss of long-range crystalline order is temporary. As the temperature is further increased to the point of oxycarbonate formation (e.g., 400-450°C), new diffraction peaks appear, signaling a crystalline-amorphous-crystalline transformation. researchgate.net This recrystallization event leads to the formation of the intermediate Lu₂O₂CO₃, which then transforms into the final crystalline Lu₂O₃ at even higher temperatures. researchgate.netdoaj.org

Table 3: Summary of Compounds Mentioned

Compound Name Chemical Formula
This compound Lu₂(C₂O₄)₃·4H₂O
Lutetium(III) oxide Lu₂O₃
Lutetium oxycarbonate Lu₂O₂CO₃
Calcium oxalate CaC₂O₄
Carbon monoxide CO
Carbon dioxide CO₂

Identification of Intermediate and Final Solid-State Products (e.g., Lu₂O₂CO₃, Lu₂O₃)

The thermal decomposition of hydrated metal oxalates typically proceeds through dehydration, followed by the decomposition of the anhydrous oxalate to an intermediate oxycarbonate, and finally to the metal oxide. In the case of lutetium oxalate, the key solid-state products formed during its thermal degradation are lutetium dioxycarbonate (Lu₂O₂CO₃) and the final product, lutetium(III) oxide (Lu₂O₃).

While specific temperature ranges for the decomposition of this compound are not extensively detailed in readily available literature, valuable insights can be drawn from studies on closely related compounds and general trends for rare-earth oxalates. The decomposition pathway can be summarized as follows:

Lu₂(C₂O₄)₃·nH₂O → Lu₂(C₂O₄)₃ → Lu₂O₂CO₃ → Lu₂O₃

Studies on analogous rare-earth oxalates, such as yttrium oxalate, indicate that the formation of the oxycarbonate intermediate is a critical step, often accompanied by significant structural changes and an increase in specific surface area. For instance, the thermolysis of yttrium oxalate at temperatures around 320–330 °C leads to the formation of yttrium oxycarbonate, (YO)₂CO₃.

A study on lutetium ammonium bisoxalate dihydrate (Lu(NH₄)(C₂O₄)₂·2H₂O), a related precursor, provides specific temperature markers for the formation of lutetium intermediates. eag.comias.ac.inresearchgate.net In that study, the transition to lutetium dioxycarbonate (Lu₂O₂CO₃) was observed to occur in the temperature range of 400-680°C, with the final conversion to lutetium oxide (Lu₂O₃) taking place between 680°C and 980°C. eag.comias.ac.in The peak temperatures for these transformations, as determined by thermalgravimetric-differential scanning calorimetry (TG-DSC), were 400°C for the formation of Lu₂O₂CO₃ and 630°C for its subsequent decomposition to Lu₂O₃. eag.comias.ac.in

It is important to note that the decomposition temperatures for this compound prepared by traditional oxalic acid precipitation are reported to be nearly 200°C higher than for the lutetium ammonium bisoxalate precursor. eag.comias.ac.in This suggests that the dehydration and subsequent decomposition steps for Lu₂(C₂O₄)₃·4H₂O will occur at more elevated temperatures than those reported for the ammonium complex.

Table 1: Decomposition Stages of Lutetium Ammonium Bisoxalate Dihydrate

Temperature Range (°C)Solid-State Product
25 - 220Lu(NH₄)(C₂O₄)₂
400 - 680Lu₂O₂CO₃
680 - 980Lu₂O₃

Note: This data is for Lu(NH₄)(C₂O₄)₂·2H₂O and serves as an estimate for the behavior of Lu₂(C₂O₄)₃·4H₂O, which is expected to decompose at higher temperatures.

Evolved Gas Analysis (EGA) for Gaseous Product Identification

Evolved Gas Analysis (EGA), typically performed using techniques like Thermogravimetry-Mass Spectrometry (TGA-MS) or Thermogravimetry-Fourier Transform Infrared Spectroscopy (TGA-FTIR), is crucial for identifying the gaseous products released during thermal decomposition. For this compound, the expected gaseous products are water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

The decomposition process can be broken down into the following steps, each with the evolution of specific gases:

Dehydration: In the initial stage, the water of hydration is released. Lu₂(C₂O₄)₃·4H₂O(s) → Lu₂(C₂O₄)₃(s) + 4H₂O(g)

Decomposition of Anhydrous Oxalate: The anhydrous lutetium oxalate then decomposes into the intermediate oxycarbonate, releasing carbon monoxide and carbon dioxide. Lu₂(C₂O₄)₃(s) → Lu₂O₂CO₃(s) + 2CO(g) + 3CO₂(g)

Decomposition of Oxycarbonate: The final step involves the decomposition of the lutetium dioxycarbonate into lutetium oxide, with the release of carbon dioxide. Lu₂O₂CO₃(s) → Lu₂O₃(s) + CO₂(g)

While specific EGA data for this compound is scarce, studies on other metal oxalates confirm this general pattern of gas evolution. The analysis of the evolved gases at different temperatures allows for the precise determination of the temperature ranges for each decomposition stage.

Comparative Analysis of Decomposition Pathways Based on Synthesis Methods

The synthesis method employed for producing this compound can significantly influence its thermal decomposition characteristics, including the temperature of decomposition and the morphology of the resulting lutetium oxide.

Research on a modified ammonia (B1221849) precipitation-oxalic acid secondary precipitation process to produce a lutetium ammonium bisoxalate precursor, Lu(NH₄)(C₂O₄)₂·2H₂O, has shown that this precursor decomposes into cubic phase Lu₂O₃ at approximately 680°C. eag.comias.ac.in This is notably about 200°C lower than the decomposition temperature for this compound prepared through the traditional oxalic acid precipitation method. eag.comias.ac.in

This difference highlights the impact of the precursor's structure and composition on its thermal stability. The presence of the ammonium group in the bisoxalate complex likely facilitates an earlier decomposition. This finding is significant for industrial applications where lower processing temperatures can lead to energy savings and potentially finer control over the final product's properties, such as particle size and surface area.

The morphology of the initial precursor, which is influenced by the synthesis method, can also be retained in the final oxide product. This "pseudomorphism" allows for the synthesis of lutetium oxide with controlled shapes and sizes by carefully designing the precipitation process of the oxalate precursor.

Table 2: Comparison of Decomposition Temperatures for Lutetium Precursors

PrecursorSynthesis MethodFinal Decomposition Temperature (to Lu₂O₃)
Lu(NH₄)(C₂O₄)₂·2H₂OModified ammonia precipitation-oxalic acid secondary precipitation~680°C eag.comias.ac.in
Lu₂(C₂O₄)₃·4H₂OTraditional oxalic acid precipitation~880°C (estimated)

Further research comparing various synthesis techniques for this compound, such as homogeneous precipitation or microemulsion methods, would be beneficial to fully understand the structure-property relationships that govern its thermal decomposition and the characteristics of the resulting lutetium oxide.

Advanced Spectroscopic and Microscopic Characterization of Lutetium Oxalate Tetrahydrate

Electron Microscopy

Electron microscopy techniques are fundamental for visualizing the morphology and ultrastructure of materials at high resolution. For lutetium oxalate (B1200264) tetrahydrate, both scanning and transmission electron microscopy offer complementary information about its crystalline nature.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of crystalline materials. Analysis of lanthanide oxalates using SEM reveals that the morphology of the precipitated crystals is dependent on the specific lanthanide and the precipitation conditions. acs.org

For the heavier lanthanides, including lutetium, the crystals tend to be more compact and smaller in size compared to the lighter lanthanides under similar precipitation conditions. acs.org Studies on the full series of lanthanide oxalates show that the heavier members, from Erbium (Er) to Lutetium (Lu), form a distinct structural group. These compounds, including lutetium oxalate, crystallize as hexahydrates in a triclinic system with a P-1 space group, although the user's prompt specifies the tetrahydrate. nih.govacs.org This layered honeycomb-like structure is a key determinant of the crystal's outward appearance. nih.govacs.org

SEM imaging of related heavy rare earth oxalates shows the formation of regular, compact microcrystals. acs.org While specific high-resolution SEM images for lutetium oxalate tetrahydrate are not widely published, based on the systematic trends observed across the lanthanide series, it is expected to form well-defined, potentially plate-like or prismatic crystals. The exact size and degree of agglomeration would be influenced by factors such as pH, temperature, and concentration during precipitation. google.com

Transmission Electron Microscopy (TEM) for Nanoscale Structural Details

TEM analysis could reveal the internal porosity and the arrangement of the layered honeycomb structure that is characteristic of heavy lanthanide oxalates. nih.govacs.org High-resolution TEM (HR-TEM) could potentially visualize the lattice fringes of the crystalline structure, providing direct evidence of its crystallinity and allowing for the measurement of inter-planar spacing. Electron diffraction patterns obtained through TEM would further confirm the crystal structure and could be used to identify different crystalline phases if present. Such nanoscale characterization is crucial for understanding how the initial precipitate structure influences the properties of the lutetium oxide produced after calcination.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to probe the molecular vibrations within a compound. It is particularly useful for identifying functional groups and understanding the nature of chemical bonds, such as the coordination between the lutetium ion and the oxalate ligands, as well as the role of water molecules in the crystal lattice.

Infrared (IR) Spectroscopy for Ligand Identification and Bonding Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the compound. For this compound, the IR spectrum is dominated by the vibrations of the oxalate anion (C₂O₄²⁻) and the water of hydration (H₂O).

The coordination of the oxalate ligand to the lutetium ion causes shifts in the positions of its characteristic vibrational bands compared to the free oxalate ion. A study on isostructural europium (Eu) and terbium (Tb) oxalate metal-organic frameworks (MOFs) showed a clear shift to lower wavenumbers for the carboxylic acid peaks upon coordination with the lanthanide ions. nih.gov Specifically, the strong asymmetric stretching vibration of the C=O bond, typically found around 1650-1680 cm⁻¹ in free oxalic acid, shifts to approximately 1620 cm⁻¹. nih.gov The symmetric C–O stretching vibration is also observed at a lower frequency, around 1315-1320 cm⁻¹. nih.govresearchgate.net

The presence of water of hydration is clearly indicated by a broad absorption band in the high-frequency region of the spectrum, typically between 3000 and 3600 cm⁻¹, which corresponds to the O-H stretching vibrations. Bending vibrations of the water molecules usually appear in the 1600-1650 cm⁻¹ region, often overlapping with the oxalate C=O stretching band.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) for this compound
O-H stretching (water of hydration)3000 - 3600 (broad)
C=O asymmetric stretching~1620
H-O-H bending (water of hydration)~1650
C-O symmetric stretching + C-C stretching1360 - 1400
C-O symmetric stretching1315 - 1320
O-C-O bending~780 - 800

This table is based on data for analogous rare earth and metal oxalates and represents expected values. nih.govresearchgate.netconicet.gov.ar

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. For molecules with a center of symmetry, certain vibrational modes are exclusively Raman active and IR inactive, and vice versa (the rule of mutual exclusion). walisongo.ac.id The solid-state structure of many metal oxalates is centrosymmetric, making a combined IR and Raman analysis particularly powerful for structural elucidation. researchgate.net

The Raman spectrum of this compound would be characterized by strong bands corresponding to the vibrations of the oxalate ligand. The most intense band is typically the symmetric C-C stretching vibration, which appears around 900 cm⁻¹. psu.edu The C=O stretching vibrations also give rise to strong Raman bands in the 1450-1500 cm⁻¹ region. The position of this band is sensitive to the mass of the coordinating metal cation. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) for this compound
C=O symmetric stretching~1470 - 1490
C-C stretching~900
O-C-O bending~500 - 600
Lu-O lattice vibrations< 400

This table is based on data for analogous rare earth and metal oxalates and represents expected values. psu.edunih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of a specific element and its chemical environment.

For this compound, XPS analysis would provide quantitative information on the relative amounts of lutetium, carbon, and oxygen on the surface of the crystals. High-resolution spectra of the Lu 4f, O 1s, and C 1s regions would offer insight into the chemical states.

The Lu 4f spectrum is expected to show a doublet (4f₇/₂ and 4f₅/₂) characteristic of the Lu³⁺ oxidation state. The binding energy for Lu³⁺ in lutetium oxide (Lu₂O₃) is reported to be around 196.3 eV for the 4d₅/₂ peak. xpsdatabase.net The C 1s spectrum would be complex, with distinct peaks for the carbon atoms in the oxalate ligand (O-C=O) and any adventitious carbon contamination on the surface. The carbon in the carboxylate group is expected at a higher binding energy (around 288-289 eV) compared to adventitious hydrocarbon carbon (typically set to 284.8-285.0 eV for charge referencing). researchgate.net The O 1s spectrum would also show multiple components, corresponding to the oxygen atoms in the oxalate ligand and the water of hydration. researchgate.net

Element Core Level Expected Binding Energy (eV) Range Inferred Information
LutetiumLu 4f~7-9Oxidation State (Lu³⁺)
LutetiumLu 4d₅/₂~196-197Oxidation State (Lu³⁺)
OxygenO 1s~531-533Oxalate (C-O, C=O), Hydroxide (B78521)/Water
CarbonC 1s~288-289Oxalate (O-C=O)
CarbonC 1s~284.8-285.0Adventitious Carbon (for reference)

This table is based on data for lutetium oxides and other metal oxalates and represents expected values. researchgate.netxpsdatabase.netresearchgate.net

Surface Elemental Composition and Chemical State Determination

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the surface elemental composition and the chemical (oxidation) states of the constituent elements. researchgate.net For this compound, XPS analysis would involve irradiating the sample with a monochromatic X-ray source and analyzing the kinetic energies of the emitted photoelectrons.

A survey scan would first identify the elements present on the surface, which are expected to be Lutetium (Lu), Carbon (C), and Oxygen (O). High-resolution spectra would then be acquired for the Lu 4f, C 1s, and O 1s regions to determine their respective chemical states.

Lutetium (Lu): The Lu 4f spectrum is anticipated to show a doublet (Lu 4f₇/₂ and Lu 4f₅/₂) characteristic of the Lu³⁺ oxidation state, which is the stable oxidation state for lutetium in its compounds. researchgate.netsputtertargets.net Based on data for other lutetium compounds, such as lutetium oxide (Lu₂O₃), the Lu 4d peaks are also indicative of the trivalent oxidation state, with signals for Lu 4d₅/₂ and Lu 4d₃/₂ appearing around 196 eV and 205 eV, respectively. researchgate.net

Carbon (C): The C 1s spectrum is expected to be composed of at least two peaks. The primary peak at a higher binding energy (around 288-289 eV) is characteristic of the carbon in the oxalate anion (C₂O₄²⁻), specifically from the O-C=O bond. researchgate.net A secondary peak at a lower binding energy (around 285 eV) would be attributable to adventitious carbon, which is commonly observed in XPS analysis. researchgate.net

Oxygen (O): The O 1s spectrum would likely be deconvoluted into multiple components. The main peak, expected around 531-532 eV, would correspond to the oxygen atoms in the oxalate ligand. researchgate.net Another component at a higher binding energy could be attributed to the water of hydration (H₂O).

An illustrative data table of expected binding energies for this compound is presented below, based on literature values for similar compounds.

ElementOrbitalExpected Binding Energy (eV)Inferred Chemical State
LutetiumLu 4f₇/₂~8-9Lu³⁺
CarbonC 1s~288.5Oxalate (O-C=O)
OxygenO 1s~531.5Oxalate (C=O)
OxygenO 1s~533.0Water of Hydration (H₂O)

Note: These are expected values and may vary based on instrument calibration and specific sample conditions.

Electronic Structure and Valence Band Analysis

The valence band spectrum, also obtainable via XPS, provides insight into the electronic structure of the material by probing the molecular orbitals. For this compound, the valence band is primarily formed by the contributions from the O 2p, C 2p, and C 2s orbitals of the oxalate ligand, and the Lu 5d and 6s orbitals. The fully-filled Lu 4f shell is also located in the valence band region. aps.org

The spectrum would likely exhibit several features. The region with the lowest binding energy (closest to the Fermi level) would be dominated by the O 2p non-bonding orbitals. At higher binding energies, overlapping features from C-O and C-C bonding orbitals within the oxalate ligand would be present. The Lu 4f peaks would appear as sharp, intense features in the valence band region. aps.org High-resolution valence band spectra can reveal the density of states and the nature of the chemical bonding within the compound. aps.org

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local atomic and electronic structure of a specific element within a material. uu.nlresearchgate.netaps.org The technique can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mpg.deyoutube.com

XANES: The XANES region of the lutetium L₃-edge spectrum would provide information about the oxidation state and coordination geometry of the lutetium atoms. bohrium.com The energy of the absorption edge is sensitive to the oxidation state of the absorbing atom; for lutetium oxalate, this would confirm the Lu³⁺ state. The pre-edge and edge features of the XANES spectrum are shaped by the local symmetry and the density of unoccupied electronic states, offering insights into the coordination environment of the lutetium ion. uu.nl

EXAFS: The EXAFS region contains information about the local atomic environment around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. mpg.deyoutube.com Analysis of the EXAFS oscillations at the Lu L₃-edge would allow for the determination of the average Lu-O bond distance and the number of oxygen atoms in the first coordination sphere of lutetium. This would provide direct evidence of the coordination of the oxalate and water ligands to the lutetium center. A study on lutetium binding in a different system demonstrated that EXAFS can reveal a shortening of the Lu-O bond distance and changes in the first shell coordination. nih.gov

An illustrative table of the type of structural parameters that could be obtained from an EXAFS analysis of this compound is shown below.

ParameterDescriptionExpected Value Range
R(Lu-O)Average Lutetium-Oxygen bond distance2.3 - 2.5 Å
N(Lu-O)Coordination number of Oxygen around Lutetium8 - 9
σ²Debye-Waller factor (measure of disorder)Compound-specific

Note: These values are illustrative and would need to be determined experimentally.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX), typically coupled with a Scanning Electron Microscope (SEM), is used for elemental analysis and to visualize the spatial distribution of elements on a microscopic scale. jeolusa.comrsc.orgazom.com An SEM-EDS analysis of this compound crystals would first involve obtaining an SEM image to observe the morphology of the crystals. Subsequently, an EDS spectrum would be acquired from a selected area to confirm the presence of Lu, C, and O.

The most powerful application of EDS in this context is elemental mapping. jeol.com By scanning the electron beam across the sample and collecting the characteristic X-rays for each element at each pixel, color-coded maps can be generated. For a pure crystal of this compound, the elemental maps for lutetium, carbon, and oxygen are expected to show a uniform and overlapping distribution, confirming the homogeneous composition of the crystals. Any impurities or compositional heterogeneities would be readily identifiable as localized areas of different elemental concentrations. researchgate.net

Coordination Chemistry and Aqueous Solution Behavior of Lutetium Iii Oxalate Systems

Influence of Lanthanide Contraction on Lutetium Coordination Chemistry

The lanthanide contraction is the steady decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number. sciencenotes.org Lutetium, being the last lanthanide, has the smallest ionic radius of all the Ln³⁺ ions. This has profound consequences for its coordination chemistry. sciencenotes.orgnih.gov

The smaller size of the Lu³⁺ ion leads to a higher charge density, which in turn results in stronger electrostatic interactions with ligands. This increased effective nuclear charge enhances the tendency of Lu³⁺ to form coordination complexes compared to lighter lanthanides like La³⁺. sciencenotes.org The smaller ionic radius also influences the coordination number and geometry of lutetium complexes. While larger lanthanide ions can accommodate higher coordination numbers (e.g., 9 or 10), lutetium typically favors lower coordination numbers, often 8 or even 6, in a more compact and sterically less hindered environment. nih.gov

Formation Constants and Thermodynamic Stability of Lutetium-Oxalate Species

The interaction between lutetium(III) ions and oxalate (B1200264) ions in aqueous solution leads to the stepwise formation of various complexes, such as [Lu(C₂O₄)]⁺, [Lu(C₂O₄)₂]⁻, and [Lu(C₂O₄)₃]³⁻. The stability of these species is quantified by their formation constants (β). While specific thermodynamic data for all lutetium-oxalate complexes can be challenging to find, general trends across the lanthanide series indicate that the stability of the oxalate complexes increases with increasing atomic number. This is a direct consequence of the lanthanide contraction, as the smaller, more highly charged Lu³⁺ ion forms stronger bonds with the oxalate ligand.

The insolubility of lutetium oxalate in water is a key thermodynamic property. wikipedia.orgwikipedia.org The precipitation of lutetium oxalate is governed by its solubility product (Kₛₚ). The low solubility of lanthanide oxalates makes them useful for gravimetric analysis and for the separation of lanthanides from other elements. nih.gov

Table 1: General Thermodynamic Trends for Lanthanide-Oxalate Complexes

PropertyTrend Across Lanthanide Series (La to Lu)Rationale
Formation Constants (β) IncreaseIncreasing charge density due to lanthanide contraction leads to stronger metal-ligand bonds.
Solubility Product (Kₛₚ) Generally DecreasesStronger interaction between the smaller lanthanide ion and oxalate leads to a more stable, less soluble solid.
Thermodynamic Stability IncreasesA combination of increasing formation constants and decreasing solubility contributes to greater overall stability of the oxalate complexes for heavier lanthanides.

This table presents generalized trends. Actual values can be influenced by experimental conditions such as ionic strength and temperature.

Speciation Modeling of Lutetium(III) in Aqueous Solutions with Oxalate and Other Ligands

Speciation modeling is a computational tool used to predict the distribution of different chemical species in a solution under specific conditions of pH, concentration of metal ions, and ligands. For lutetium(III) in an aqueous solution containing oxalate, the speciation will depend on the total concentrations of lutetium and oxalate, as well as the pH of the solution.

At low oxalate concentrations, the predominant species will be the free hydrated Lu³⁺ ion, [Lu(H₂O)ₙ]³⁺. As the oxalate concentration increases, the stepwise formation of lutetium-oxalate complexes will occur. At a sufficiently high concentration of both lutetium and oxalate, the solubility product of lutetium oxalate will be exceeded, leading to the precipitation of solid Lu₂(C₂O₄)₃·nH₂O. The pH of the solution is also a critical factor, as it affects the protonation state of the oxalate ligand (H₂C₂O₄, HC₂O₄⁻, C₂O₄²⁻).

The presence of other ligands in the solution will introduce competitive complexation reactions. For instance, if a stronger chelating agent is present, it may prevent the formation of lutetium-oxalate complexes or even dissolve precipitated lutetium oxalate. Thermodynamic models, which incorporate the stability constants of all relevant complexes and the solubility products of any potential solid phases, are essential for accurately predicting the speciation of lutetium in such multicomponent systems. osti.gov

Role of Lutetium Oxalate Precipitation in Lanthanide Separation Science

The precipitation of oxalates is a classical and effective method for the separation of lanthanides. nih.gov Due to the lanthanide contraction, the properties of adjacent lanthanides are very similar, making their separation challenging. tennessee.edu However, the slight differences in the solubility of their oxalate salts can be exploited for fractional precipitation.

As the ionic radius decreases from La³⁺ to Lu³⁺, the solubility of the lanthanide oxalates generally decreases. This means that lutetium oxalate is among the least soluble of the lanthanide oxalates. This property can be utilized in separation schemes where the heavier lanthanides, including lutetium, are preferentially precipitated from a solution containing a mixture of rare earth elements by the addition of oxalic acid or a soluble oxalate salt. nih.gov

The efficiency of this separation is influenced by several factors, including pH, temperature, and the presence of complexing agents. For instance, controlling the pH is crucial as a low pH can increase the solubility of lutetium oxalate, hindering its precipitation. tennessee.edu The kinetics of precipitation also play a role, with studies showing that the precipitation rate is slower for heavier lanthanides like lutetium. nih.gov In industrial processes, oxalate precipitation is often used as a final step to isolate purified lanthanides from solution. nih.gov The solid lutetium oxalate can then be calcined to produce lutetium oxide, a common starting material for various applications. wikipedia.org

Functional Applications and Materials Science Research Derived from Lutetium Oxalate Tetrahydrate

Precursors for High-Purity Lutetium Oxide (Lu2O3) Production

Lutetium oxalate (B1200264) is a key intermediate in the production of high-purity lutetium(III) oxide (Lu2O3). americanelements.comwikipedia.org The process involves the thermal decomposition, or calcination, of lutetium oxalate. americanelements.com This method is favored because the oxalate compound is highly insoluble in water, allowing for its separation and purification before it is converted into the oxide. americanelements.com The production of lutetium oxide is significant as it is an important raw material for laser crystals and has specialized uses in ceramics, glass, and phosphors. wikipedia.org

The synthesis of the lutetium oxalate precursor itself is a crucial step. One method involves the direct oxalate stripping from a lutetium-containing organic medium. tennessee.edu This technique, which can use a combination of acetic acid and oxalic acid, is designed to efficiently recover lutetium as a precipitate, bypassing steps that involve strong acids and bases. tennessee.edu

Control of Morphology and Particle Size in Calcined Oxides

The physical characteristics of the final lutetium oxide powder, such as its morphology (shape) and particle size, are heavily influenced by the properties of the initial lutetium oxalate precipitate. By carefully controlling the precipitation conditions of the oxalate, such as reactant concentrations, temperature, and pH, it is possible to tailor the particle size and shape of the precursor. These characteristics are then largely retained after the calcination process.

This control is vital because the properties of the resulting ceramic or other material are dependent on the characteristics of the oxide powder. For instance, high-purity lutetium oxide with small average grain sizes is specifically produced for applications like chemical vapor deposition (CVD), physical vapor deposition (PVD), and the preparation of sputtering targets. americanelements.com Standard powder particle sizes can range from over 44 microns (-325 mesh) down to the submicron and nanoscale. americanelements.com

Optimization of Calcination Parameters for Desired Oxide Phases

The conversion of lutetium oxalate to lutetium oxide is achieved through calcination, a high-temperature heating process. The optimization of calcination parameters—namely temperature, heating rate, and atmospheric conditions—is essential for obtaining the desired phase and properties of the lutetium oxide. Lutetium(III) oxide has a cubic crystal structure, specifically the bixbyite structure, and ensuring this phase is correctly formed is critical for its applications. wikipedia.org

The calcination temperature must be sufficient to ensure complete decomposition of the oxalate into the oxide, removing all carbon and water residues. The band gap of lutetium oxide is reported to be 5.5 eV, a property that is dependent on its crystalline quality. wikipedia.org While specific optimal calcination temperatures for lutetium oxalate are proprietary to manufacturers, the process is broadly applicable to rare earth oxalates.

ParameterInfluence on Lutetium Oxide Properties
Precipitation Conditions Controls initial particle size and morphology of the lutetium oxalate precursor.
Calcination Temperature Determines the completeness of decomposition and influences the final crystallite size.
Heating Rate Can affect the porosity and surface area of the resulting oxide powder.
Atmosphere Influences the removal of byproducts and prevents unwanted side reactions.

Development of Two-Dimensional (2D) Nanosheets through Exfoliation

The creation of two-dimensional (2D) nanosheets from bulk materials is a significant area of materials research, driven by the unique electronic and physical properties these ultrathin layers exhibit. nih.govbris.ac.uk While commonly applied to layered compounds like graphene or transition metal dichalcogenides, the principles of exfoliation could potentially be extended to molecular crystals like lutetium oxalate. nih.govbris.ac.ukresearchgate.net Exfoliation involves overcoming the forces that hold the layers together in a bulk crystal to isolate individual or few-layer sheets. nih.gov This process can be achieved through various methods, with liquid-phase exfoliation being a scalable approach. nih.gov

The exfoliation of molecular crystals, held together by non-covalent bonds, could vastly expand the range of accessible 2D materials. bris.ac.uk If lutetium oxalate could be exfoliated, it would introduce a new class of 2D material derived from a rare-earth compound, with potential applications stemming from its unique composition.

Liquid Exfoliation Techniques (e.g., Sonication in Ethanol)

Liquid-phase exfoliation (LPE) is a widely used technique for producing 2D nanosheets. nih.gov This method typically involves dispersing the bulk material in a suitable solvent and then applying energy to separate the layers, often through sonication or shearing. nih.gov Sonication-assisted LPE uses high-frequency sound waves to create cavitation bubbles in the liquid; the collapse of these bubbles generates localized forces strong enough to peel layers from the parent crystal. researchgate.netresearchgate.net

The choice of solvent is critical for stabilizing the exfoliated nanosheets and preventing them from re-aggregating. nih.gov Solvents are selected based on their surface tension and interaction with the material. researchgate.net For example, ethanol (B145695) has been used in the dispersion of nanosheets post-exfoliation. nih.gov While LPE has been successfully applied to many materials, its application to lutetium oxalate would require experimental validation to find the optimal solvent and sonication parameters. nih.govescholarship.org

TechniqueDescriptionPotential Advantage
Liquid-Phase Exfoliation (LPE) Dispersing a bulk material in a liquid and applying energy to separate layers. nih.govScalable for large-scale production. bris.ac.uk
Sonication Using ultrasound to induce cavitation, which provides the mechanical force for exfoliation. researchgate.netEffective and widely used method.
Solvent Stabilization Using solvents like ethanol to disperse and stabilize the exfoliated nanosheets. nih.govPrevents re-aggregation of the 2D flakes.

Potential for Thin Film and Inkjet-Printed Layer Fabrication

A major advantage of producing stable dispersions of 2D nanosheets is their suitability for deposition into thin films. nih.govresearchgate.net These dispersions, often referred to as "inks," can be used in various printing and coating techniques. Inkjet printing is a particularly attractive method as it allows for the precise, additive patterning of materials onto a substrate. researchgate.net

By creating a stable ink of exfoliated lutetium oxalate nanosheets, it would be theoretically possible to print thin films and patterned layers. These printed structures could be used to fabricate electronic or optical components. For instance, all-printed thin-film transistors have been demonstrated using nanosheet networks of other materials. researchgate.net The ability to form films from nanosheet/polymer composites also opens up possibilities for creating new functional materials. nih.govresearchgate.net

Research into Optical and Magnetic Materials

Materials derived from lutetium oxalate are being investigated for their potential in optical and magnetic applications. Lutetium(III) oxide, the primary product of lutetium oxalate calcination, is a well-established optical material with a wide band gap of 5.5 eV, making it suitable for use in specialty glasses, phosphors, and as a host for laser crystals. wikipedia.org

In terms of magnetic properties, elemental lutetium is notable for lacking a magnetic moment, a unique characteristic among the rare earths. americanelements.com However, this does not preclude the development of magnetic materials from its compounds. Research into oxalate-bridged molecular networks containing other metal ions has shown that these structures can exhibit magnetic ordering, such as ferromagnetism or antiferromagnetism. rsc.org For example, 2D networks of the form [MIIMIII(ox)3]- have demonstrated such properties. rsc.org This suggests a research pathway where lutetium could be incorporated into mixed-metal oxalate frameworks to tune or study magnetic interactions. Furthermore, the magnetic properties of materials can be size-dependent, and the study of exfoliated nanosheets of magnetic compounds is an active area of research. researchgate.net

Role as a Host Lattice or Component in Luminescent Systems

While lutetium(III) ions themselves are not luminescent due to their completely filled 4f electron shell, lutetium compounds, including oxalates, are investigated as host lattices for luminescent systems. americanelements.comwikipedia.org The principle relies on incorporating small amounts of activator ions (other luminescent lanthanides like terbium, europium, or thulium) into the non-luminescent lutetium host matrix. The host lattice must be transparent to the excitation and emission wavelengths of the activator ion and provide a suitable crystal field environment to enhance luminescence.

Research into lanthanide-based metal-organic frameworks (MOFs) using oxalate as a linker has demonstrated significant photoluminescent properties. nih.gov For instance, europium and terbium oxalate MOFs exhibit high phosphorescence quantum yields and long lifetimes. nih.gov Lutetium oxalate can serve as a diamagnetic host, allowing for detailed spectroscopic studies of the doped activator ions without interference from a paramagnetic host lattice. Studies on lutetium oxyhalides, for example, show they can be effective hosts for activators like Tb³⁺ and Tm³⁺. psu.edu The activator ions are first co-precipitated as oxalates with the lutetium, which is then converted to the final phosphor material. psu.edu This approach suggests the potential of lutetium oxalate as a precursor for creating efficient phosphors, where the Lu³⁺ ion provides a stable, non-interfering structural backbone.

Investigations into Magnetic Properties of Lutetium Oxalate Coordination Polymers

Lutetium and its compounds are typically diamagnetic or weakly paramagnetic. americanelements.comwikipedia.org This is because the Lu³⁺ ion has a completely filled 4f orbital ([Xe] 4f¹⁴), resulting in a lack of unpaired electrons and therefore no magnetic moment. americanelements.comwikipedia.org Lutetium metal is paramagnetic, but its compounds, such as lutetium oxide (Lu₂O₃), are noted for their diamagnetic nature. aip.orgbritannica.com

In the study of coordination polymers, including those with oxalate linkers, this property is highly valuable. Lutetium oxalate coordination polymers serve as crucial diamagnetic analogues for studying the magnetic properties of isostructural polymers containing other, magnetically active, lanthanide ions. nih.govacs.org By synthesizing a lutetium-based version of a magnetic coordination polymer, researchers can effectively "turn off" the magnetic interactions originating from the rare-earth ion. This allows them to isolate and understand the magnetic contributions from other components in the structure or to study the magnetic exchange interactions between paramagnetic lanthanide ions by selectively replacing them with diamagnetic lutetium ions. nih.govresearchgate.net

Contribution to Rare Earth Separation Technologies

The separation of individual rare earth elements from each other is a notoriously difficult task due to their similar ionic radii and chemical properties. Lutetium, being the last and smallest of the lanthanides, presents unique challenges and opportunities in separation schemes. tennessee.edu

Selective Precipitation in Industrial and Research Separations

Oxalate precipitation is a widely utilized and effective method for the recovery of rare earth elements from acidic solutions. tennessee.eduresearchgate.net Rare earth oxalates, including lutetium oxalate, are highly insoluble in water and acidic media, which allows for their selective removal from solutions containing other dissolved metals. researchgate.netwikipedia.org

In a typical process, lutetium is first extracted from a mineral ore or an irradiated target into an organic solvent. tennessee.edu Subsequently, it is stripped from the organic phase into an aqueous acidic solution. The addition of oxalic acid or a soluble oxalate salt to this aqueous solution causes the precipitation of lutetium oxalate (Lu₂(C₂O₄)₃). wikipedia.orgtennessee.edu Research has focused on optimizing this process through "direct oxalate stripping," which combines the stripping and precipitation steps. One study found that using a 2M acetic acid solution saturated with oxalic acid could consistently achieve a lutetium recovery rate of 90% or better from the organic phase. tennessee.edu This method avoids the need for highly concentrated mineral acids and subsequent pH neutralization, making the process more efficient and environmentally benign. tennessee.edu

Parameter Condition Outcome Reference
Method Direct Oxalate StrippingCombines stripping and precipitation steps tennessee.edu
Reagent 2M Acetic Acid saturated with Oxalic Acid>90% recovery of lutetium tennessee.edu
Driving Force Hydrogen ion concentration is the main driving force for strippingEffective transfer from organic to aqueous phase for precipitation tennessee.edu

This table summarizes findings from a study on optimizing lutetium oxalate precipitation.

Challenges in Achieving High Purity Lutetium Separation

Despite the utility of oxalate precipitation, achieving high-purity lutetium is fraught with challenges, particularly in the context of producing the medical isotope lutetium-177 (B1209992) (¹⁷⁷Lu). nih.govresearchgate.net

The primary challenge is the chemical similarity between lutetium and its neighboring lanthanides, especially ytterbium (Yb). tennessee.edunih.gov When ¹⁷⁷Lu is produced by irradiating an enriched ¹⁷⁶Yb target, the final product contains only microscopic amounts of ¹⁷⁷Lu within a much larger bulk of unreacted ytterbium. researchgate.netnih.gov Separating these two elements is extremely difficult due to their nearly identical chemical behaviors, which leads to non-advantageous separation coefficients. tennessee.edunih.gov The presence of ytterbium impurities in the final ¹⁷⁷Lu product is highly undesirable as it lowers the specific activity and can interfere with the labeling of radiopharmaceuticals. nih.gov

This necessitates tedious and complex purification routines, often involving multiple stages of ion-exchange or extraction chromatography, to achieve the required medical-grade purity. researchgate.netepo.org The logistical and chemical hurdles associated with producing and purifying ¹⁷⁷Lu are significant factors in its availability and cost for therapeutic applications. nih.govisotopia-global.comnih.gov

Challenge Description Impact Reference
Chemical Similarity Lutetium and ytterbium are adjacent lanthanides with very similar chemical properties.Separation is difficult, leading to low separation factors and the need for complex purification methods. tennessee.edunih.gov
Low Concentration In ¹⁷⁷Lu production, microscopic amounts of lutetium must be separated from a large excess of the ytterbium target material.Requires highly efficient and selective separation techniques to achieve high purity. researchgate.netnih.gov
Tedious Purification Separation requires multi-step, complex radiochemical processes like chromatography.Increases production time, cost, and potential for loss of the radioactive product due to decay. researchgate.netepo.org
Impurity Interference Residual ytterbium competes with lutetium in chelation for radiopharmaceutical labeling.Reduces the specific activity and efficacy of the final therapeutic product. nih.gov

This table outlines the major challenges encountered in the separation and purification of high-purity lutetium.

Theoretical and Computational Chemistry Approaches to Lutetium Oxalate Tetrahydrate

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry for investigating the structure and properties of complex inorganic compounds, including those of lanthanides. rsc.orgbenthamdirect.com It offers a favorable balance between computational accuracy and cost, making it suitable for the large systems typical of lanthanide coordination complexes. rsc.orgescholarship.org

DFT calculations on lutetium oxalate (B1200264) would focus on elucidating the nature of the chemical bonds between the lutetium (Lu³⁺) ion and the oxygen atoms of the oxalate (C₂O₄²⁻) and water (H₂O) ligands. Key areas of investigation include the degree of covalent versus ionic character in the Lu-O bonds. While lanthanide bonding is predominantly ionic, a small degree of covalent contribution, often involving the 5d orbitals, can be crucial in determining the geometry of the complex. rutgers.edu For lutetium, with its filled 4f shell (4f¹⁴), the complexities of handling open-shell f-orbitals are reduced compared to other lanthanides, but relativistic effects remain significant and must be accounted for in calculations, typically through the use of Relativistic Effective Core Potentials (RECPs) or all-electron relativistic methods. benthamdirect.comescholarship.org

A DFT analysis would provide detailed information on:

Optimized Geometries: Predicting bond lengths and angles within the crystal structure, which can be compared with experimental data from X-ray diffraction. mdpi.com

Electronic Density Distribution: Visualizing how electron density is shared between the metal center and the ligands, offering a clear picture of the bonding.

Orbital Analysis: Examining the involvement of lutetium's 5d and 6s orbitals and the non-participatory nature of the core-like 4f electrons in bonding. rutgers.edu

Vibrational Frequencies: Calculating theoretical infrared (IR) and Raman spectra to help interpret experimental spectroscopic data and confirm structural assignments. researchgate.net

The table below summarizes typical parameters and approaches used in DFT studies of lanthanide complexes, which would be applicable to lutetium oxalate tetrahydrate.

Parameter/Method Description Relevance to Lutetium Oxalate
Functional Approximations to the exchange-correlation energy (e.g., B3LYP, PBE0).The choice of functional is critical for accurately describing the electronic properties of the system.
Basis Set Mathematical functions used to represent the electronic wavefunctions (e.g., 6-311+G(d,p), def2-TZVP).A sufficiently large and flexible basis set is needed to accurately model the electron distribution, especially around the metal center and coordinating atoms. nih.gov
Relativistic Effects Inclusion of relativistic corrections, often via an Effective Core Potential (ECP) for the heavy Lu atom. benthamdirect.comEssential for heavy elements like lutetium to account for the high velocity of core electrons, which affects valence orbitals and bonding. escholarship.org
Solvent Model Implicit models like the Polarizable Continuum Model (PCM) to simulate the crystalline environment or aqueous solution. rsc.orgImportant for studying hydrated species to account for the stabilizing effects of the surrounding medium or crystal lattice. nih.gov

DFT studies on related systems, such as lutetium bi-phthalocyanine and aluminum-oxalate complexes, have successfully provided detailed insights into their electronic structures, demonstrating the power of this approach. nih.govrsc.orgnih.gov

Molecular Dynamics (MD) Simulations for Structural Dynamics and Hydration Effects

An MD simulation of lutetium oxalate would model the interactions between all atoms in the system using a set of classical force fields. These force fields define the potential energy of the system based on the positions of its constituent atoms, accounting for bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, revealing time-dependent properties. rsc.org

Key insights from MD simulations would include:

Hydration Shell Dynamics: Characterizing the stability and structure of the water molecules directly coordinated to the Lu³⁺ ion versus the interstitial water molecules held within the crystal lattice by hydrogen bonds. acs.orgacs.org MD can determine the average residence time of water molecules in different environments.

Structural Fluctuations: Observing the vibrations of the crystal lattice and the conformational flexibility of the oxalate ligands at different temperatures.

Hydrogen Bond Network: Mapping the complex network of hydrogen bonds between coordinated water, interstitial water, and oxalate oxygen atoms, which is critical for the cohesion and stability of the crystal.

Effect of Dehydration: Simulating the structural changes that occur as water molecules are removed from the lattice, providing a dynamic picture of the initial stages of thermal decomposition.

The setup for a classical MD simulation of this compound would involve the parameters outlined in the following table.

Component Description Considerations for Lutetium Oxalate
Force Field A set of equations and parameters describing the potential energy of the system.A specific force field for the Lu³⁺ ion would need to be developed or adapted to accurately reproduce its interaction with water and oxalate. Water is typically modeled using established potentials like SPC/E or TIP3P.
Simulation Box A periodic box containing a unit cell or supercell of the crystal structure.The box size must be large enough to avoid finite-size artifacts and accurately represent the bulk crystal.
Ensemble Statistical ensemble defining the thermodynamic state (e.g., NVT for constant Number of particles, Volume, and Temperature).Simulations are typically run in the NVT or NPT (constant Pressure) ensemble to mimic experimental conditions. nih.gov
Time Step The interval between successive calculations of forces and positions.Usually on the order of 1-2 femtoseconds (fs) to accurately capture atomic vibrations. nih.gov
Simulation Time The total duration of the simulation.Ranges from nanoseconds (ns) to microseconds (µs) depending on the process being studied. nih.gov

By combining MD with quantum mechanical methods (QM/MM simulations), one could achieve even higher accuracy for specific regions, such as the immediate coordination sphere of the lutetium ion, while treating the rest of the system classically. nih.govnih.gov

Computational Modeling of Thermal Decomposition Pathways and Intermediates

The thermal decomposition of lanthanide oxalates is a multi-step process that typically involves dehydration followed by the breakdown of the anhydrous salt into the final oxide product. researchgate.netacs.org Computational modeling plays a crucial role in deciphering the complex reaction mechanisms, identifying transient intermediates, and determining the kinetics of each step.

For this compound, the decomposition process is expected to proceed through the following general stages:

Dehydration: The loss of water molecules. This may occur in one or multiple steps, distinguishing between loosely bound interstitial water and more tightly bound coordinated water. acs.org

Anhydrous Oxalate Decomposition: The breakdown of anhydrous lutetium oxalate, Lu₂(C₂O₄)₃. This step is often exothermic and can proceed through various unstable intermediates.

Intermediate Decomposition: The decomposition of intermediates, such as oxycarbonates (e.g., Lu₂O(CO₃)₂) or other carbonate species, with the release of carbon monoxide (CO) and carbon dioxide (CO₂). acs.org

Oxide Formation: The final formation of lutetium oxide (Lu₂O₃).

Computational models, often used in conjunction with experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), can be employed to study these pathways. acs.orgmdpi.com Kinetic analysis of TGA data using model-fitting or isoconversional methods can determine the activation energy (Ea) for each distinct decomposition step. mdpi.com Furthermore, quantum chemical calculations (DFT) can be used to model the potential energy surfaces of the decomposition reactions, predict the structures of possible intermediates, and calculate the energy barriers for their formation and subsequent breakdown. researchgate.net While detailed studies on lutetium oxalate are scarce, research on the thermal decomposition of other rare-earth oxalates and lutetium salts like lutetium nitrate (B79036) provides a strong basis for such modeling. researchgate.netresearchgate.netdntb.gov.ua

Decomposition Stage Typical Temperature Range (°C) Process Computational Approach
1. Dehydration100 - 250Ln₂(C₂O₄)₃·nH₂O → Ln₂(C₂O₄)₃ + nH₂OKinetic analysis of TGA data to find activation energy. MD simulations to observe water departure.
2. Anhydrous Decomposition350 - 500Ln₂(C₂O₄)₃ → Intermediates + CO/CO₂DFT calculations to model bond-breaking and formation of intermediates.
3. Final Oxide Formation> 600Intermediates → Ln₂O₃ + CO/CO₂Kinetic analysis of TGA data. DFT to confirm stability of the final oxide product.

Predictive Structural Derivations and Empirical Rules for Lanthanide Oxalates

The crystal structures of lanthanide oxalates, Ln₂(C₂O₄)₃·nH₂O, exhibit clear and predictable trends across the series, which are governed by the phenomenon of lanthanide contraction—the steady decrease in ionic radii from Lanthanum (La) to Lutetium (Lu). nih.gov Recent comprehensive studies synthesizing and characterizing the entire series have established robust empirical rules that allow for the prediction of their structure and hydration state. nih.govacs.orgnih.gov

A significant structural transition occurs within the series:

Light Lanthanides (La to Ho): These elements typically form decahydrates with the general formula [Ln₂(C₂O₄)₃(H₂O)₆]·4H₂O. They crystallize in the monoclinic P2₁/c space group. nih.govacs.org In this structure, the Ln³⁺ ion has a coordination number of 9, being bonded to six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from water molecules. nih.govresearchgate.net

Heavy Lanthanides (Er to Lu): These elements, including lutetium, form hexahydrates with the formula Ln₂(C₂O₄)₃·6H₂O. They crystallize in the triclinic P-1 space group. nih.govacs.org Although the prompt specifies a tetrahydrate, recent definitive studies identify the stable form of lutetium oxalate as a hexahydrate or, under certain synthesis conditions, a heptahydrate. nih.govcvut.cz In the hexahydrate structure, the coordination number of the Ln³⁺ ion is typically 8.

This structural dichotomy is a direct consequence of the decreasing size of the Ln³⁺ ion. The smaller size of the later lanthanides favors a more compact crystal packing and a lower coordination number, leading to the incorporation of fewer water molecules into the crystal lattice. nih.govnih.gov These empirical rules are powerful for predicting the structure of any given lanthanide oxalate. For lutetium, as the smallest of the stable lanthanides, it predictably falls into the heavy lanthanide group, adopting the triclinic hexahydrate structure.

The table below summarizes these predictive structural rules.

Property Light Lanthanides (La - Ho) Heavy Lanthanides (Er - Lu)
Typical Formula Ln₂(C₂O₄)₃·10H₂OLn₂(C₂O₄)₃·6H₂O
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Coordination Number 98
Structural Motif Layered honeycomb structure with cavities containing free water molecules. nih.govA more compact layered honeycomb structure. nih.gov
Effect of Contraction Lattice parameters generally decrease with decreasing ionic radius. nih.govA consistent trend of decreasing unit cell volume across the series.

Future Research Directions and Unaddressed Challenges

In-depth Understanding of Complex Hydration States and Interconversion Pathways

A significant area for future investigation lies in the comprehensive understanding of the various hydration states of lutetium oxalate (B1200264) and the pathways of their interconversion. Metal oxalates can exist in different hydrated forms, and the number of water molecules in the crystal structure can profoundly influence the material's properties. youtube.commdpi.comresearchgate.net The process of dehydration and rehydration is not always reversible, which can be linked to changes in the crystal structure. acs.org

For instance, studies on other metal oxalates, such as those of the alkaline earth metals, have shown that while calcium oxalate exhibits reversible dehydration, magnesium, strontium, and barium oxalates undergo irreversible changes. acs.org The irreversible behavior is associated with a transition into a dense network structure upon water removal, which hinders rehydration. acs.org Similarly, research on iron(II) oxalate has highlighted the differences between its dihydrate, partially hydrated, and anhydrous forms, with the anhydrous state showing more promising electrochemical stability for battery applications. mdpi.comresearchgate.net

Future research on lutetium oxalate should, therefore, focus on:

Systematically identifying and characterizing all stable and metastable hydrated forms of lutetium oxalate.

Mapping the thermodynamic and kinetic pathways of dehydration and rehydration, including the energy barriers for these transformations.

Investigating the structural changes that occur during hydration and dehydration cycles at the atomic level.

Understanding how factors like temperature, pressure, and atmospheric water content influence the stability of different hydrates.

A deeper understanding of these aspects is crucial for applications where the material may be exposed to varying environmental conditions and for the precise control of its synthesis and processing.

Design and Synthesis of Lutetium Oxalate Materials with Tailored Morphologies and Crystal Structures

The synthesis of lutetium oxalate with specific, pre-determined morphologies (e.g., nanoparticles, nanowires, or hierarchical structures) and crystal structures is a major challenge and a key research direction. The physical and chemical properties of materials are highly dependent on their size, shape, and crystal phase.

Current synthesis methods, primarily precipitation from aqueous solutions, often result in materials with a range of particle sizes and morphologies. tennessee.eduresearchgate.netresearchgate.net The efficiency of this precipitation is influenced by several factors, including pH, temperature, and the concentration of reactants and impurities. tennessee.eduresearchgate.netosti.gov For example, a low pH can hinder the precipitation of lutetium oxalate. tennessee.edu

Future efforts in this area should be directed towards:

Developing novel synthesis strategies, such as hydrothermal, solvothermal, or microemulsion methods, to gain better control over the nucleation and growth processes.

Utilizing structure-directing agents, such as polymers or surfactants, to guide the self-assembly of lutetium oxalate into desired morphologies.

Exploring non-conventional energy sources, like microwave or ultrasonic irradiation, to promote faster and more uniform crystallization.

Investigating the influence of co-precipitating agents and impurities on the crystal structure and morphology of the final product.

The ability to tailor the physical form of lutetium oxalate will enable the optimization of its performance in various applications, from catalysis to the fabrication of advanced ceramics.

Exploration of Novel Applications in Emerging Technologies

While lutetium oxalate is primarily used as a precursor for the production of high-purity lutetium oxide, its potential in other advanced applications remains largely unexplored. Lutetium-based materials are already critical in several high-tech fields. For example, lutetium-177 (B1209992) is a key radioisotope in targeted cancer therapy, and lutetium-based scintillators like LSO (lutetium oxyorthosilicate) and LYSO (lutetium-yttrium oxyorthosilicate) are essential components in medical imaging devices such as PET scanners. youtube.comsfa-oxford.comnih.gov

Future research should aim to leverage the unique properties of lutetium and its compounds to develop new applications for lutetium oxalate itself, or for materials derived from it. Potential areas of exploration include:

Catalysis: The catalytic activity of lutetium compounds in organic synthesis and other chemical processes is a promising area of investigation. sfa-oxford.com Lutetium oxalate, with its high surface area and potential for controlled morphology, could serve as a catalyst or catalyst support.

Advanced Optics and Electronics: Lutetium-based phosphors are used in energy-efficient LED lighting. sfa-oxford.com Research into doping lutetium oxalate with other rare earth elements could lead to new phosphorescent materials with unique optical properties.

Energy Storage: As demonstrated with iron(II) oxalate, metal oxalates are being investigated as potential anode materials for lithium-ion batteries. mdpi.comresearchgate.net The electrochemical properties of lutetium oxalate and its derivatives should be systematically studied to assess their potential in energy storage applications.

Specialty Glass and Ceramics: Lutetium is used in high-refractive-index glass. sfa-oxford.com Lutetium oxalate can serve as a high-purity, easily dispersible precursor for the fabrication of such specialty materials.

The exploration of these and other novel applications will be driven by a deeper understanding of the fundamental properties of lutetium oxalate and the ability to synthesize it in a controlled and reproducible manner.

Advanced In-Situ Characterization Techniques for Real-Time Process Monitoring

A significant challenge in the synthesis of lutetium oxalate with tailored properties is the lack of real-time monitoring and control over the precipitation process. Traditional characterization techniques are typically performed ex-situ, on the final product, providing limited insight into the dynamic processes of nucleation and crystal growth.

The development and application of advanced in-situ characterization techniques are, therefore, crucial for advancing the science and technology of lutetium oxalate synthesis. These techniques would allow researchers to observe the formation of the material in real-time, providing valuable data to refine and control the synthesis process.

Future research in this area should focus on:

In-situ X-ray and Neutron Diffraction: To monitor the evolution of the crystal structure and phase transformations during precipitation.

In-situ Spectroscopy (Raman, IR): To track changes in the chemical bonding and coordination environment of the oxalate and lutetium ions in solution and in the solid phase as it forms.

In-situ Microscopy (e.g., Atomic Force Microscopy, Transmission Electron Microscopy with a liquid cell): To visualize the nucleation, growth, and aggregation of particles in real-time.

Process Analytical Technology (PAT): Integrating these in-situ techniques with automated control systems to enable the precise and reproducible synthesis of lutetium oxalate with desired specifications.

By providing a window into the complex dynamics of crystallization, these advanced characterization methods will facilitate a shift from empirical, trial-and-error synthesis to a more rational, science-based design of lutetium oxalate materials.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing lutetium oxalate tetrahydrate, and how can purity be ensured?

  • This compound is typically synthesized via precipitation reactions. A common method involves reacting lutetium nitrate or chloride with oxalic acid in aqueous media under controlled pH (3–5) and temperature (50–70°C). Excess oxalic acid ensures complete precipitation. Purity is verified using X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities. Thermal gravimetric analysis (TGA) can further validate hydration states .

Q. How does the solubility profile of this compound influence its purification and handling in aqueous systems?

  • This compound is insoluble in water, enabling its isolation via filtration. However, residual soluble lutetium salts (e.g., nitrate or chloride) must be removed through repeated washing with deionized water. Ethanol rinses can reduce surface hydration. Handling requires inert atmospheres (e.g., argon) to prevent hydrolysis or carbonate contamination .

Q. What standard characterization techniques are used to confirm the structural integrity of this compound?

  • Key techniques include:

  • XRD : To verify crystalline phase and lattice parameters.
  • FTIR spectroscopy : To identify oxalate ligand vibrations (e.g., C=O stretching at ~1600 cm⁻¹).
  • Elemental analysis : Combustion analysis for carbon/oxygen content and ICP-MS for lutetium quantification.
  • Thermal analysis (TGA-DSC) : To assess dehydration steps (e.g., mass loss at 100–200°C for tetrahydrate decomposition) .

Advanced Research Questions

Q. How does the coordination geometry of lutetium in oxalate tetrahydrate affect its reactivity in catalytic or luminescent applications?

  • Lutetium’s +3 oxidation state and small ionic radius (~0.85 Å) favor high coordination numbers (e.g., 8–9) with oxalate ligands. This geometry enhances stability in acidic environments but may limit catalytic activity due to steric hindrance. For luminescence studies, energy transfer efficiency depends on ligand field symmetry, which can be modulated via doping (e.g., Eu³+ or Tb³+) .

Q. What advanced spectroscopic techniques are recommended for characterizing the coordination environment of lutetium in oxalate tetrahydrate complexes?

  • Extended X-ray absorption fine structure (EXAFS) : Probes local coordination and bond distances.
  • Raman spectroscopy : Complements FTIR for oxalate vibrational modes.
  • X-ray photoelectron spectroscopy (XPS) : Confirms lutetium’s oxidation state and ligand bonding.
  • Laser-induced breakdown spectroscopy (LIBS) : Useful for trace elemental mapping in heterogeneous samples .

Q. How can researchers resolve contradictions in reported thermal decomposition behavior of this compound across different studies?

  • Discrepancies in decomposition temperatures (e.g., 300°C vs. 350°C) may arise from variations in heating rates, atmospheric conditions (air vs. inert gas), or hydration states. Standardized protocols using simultaneous TGA-DSC under controlled atmospheres are critical. Cross-referencing with in situ XRD during heating can identify intermediate phases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N100/P3 respirators if airborne particles are generated.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation.
  • Spill management : Collect solid residues with non-sparking tools; avoid water to prevent dispersion.
  • Waste disposal : Segregate as heavy metal waste for specialized treatment .

Data Contradiction Analysis

Q. Why do some studies report this compound as a precursor for nanomaterials, while others highlight its instability under hydrothermal conditions?

  • Stability depends on reaction kinetics and pH. Hydrothermal synthesis above 150°C may decompose oxalate ligands into CO₂, forming Lu(OH)₃ or Lu₂O₃. Lower temperatures (80–120°C) and acidic pH (<3) preserve the oxalate structure, enabling its use in templated nanoparticle synthesis .

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